physicochemical properties of NBD-PZ
physicochemical properties of NBD-PZ
An In-Depth Technical Guide to the Physicochemical Properties of NBD-PZ (4-Nitro-7-piperazino-2,1,3-benzoxadiazole)
Introduction
4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) is a prominent fluorescent probe belonging to the nitrobenzoxadiazole (NBD) family of fluorophores.[1][2] NBD derivatives are characterized by their small size, environmental sensitivity, and versatile reactivity, making them invaluable tools in chemical biology, analytical chemistry, and cell biology.[1][2][3] NBD-PZ, specifically, has garnered significant attention for its utility as a fluorescent labeling reagent for carboxylic acids and isocyanates, and notably, for its ability to visualize acidic organelles such as lysosomes in living cells.[4][5][6]
The efficacy of a fluorescent probe is intrinsically linked to its fundamental physicochemical properties. These characteristics—including solubility, lipophilicity, fluorescence behavior, and stability—dictate its handling, its interaction with biological systems, and the ultimate success of an experiment. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core . It moves beyond a simple data sheet to explain the causality behind experimental choices and provides detailed protocols for the empirical validation of these key parameters, ensuring researchers can optimally leverage this versatile probe in their work.
Core Molecular and Physical Characteristics
Understanding the basic molecular identity of NBD-PZ is the foundation for its application. These core attributes are summarized in the table below. The molecule's structure is defined by a benzofurazan (2,1,3-benzoxadiazole) core, which is responsible for its fluorescence, functionalized with an electron-withdrawing nitro group and an electron-donating piperazino group.[7] It is the secondary amine within the piperazino moiety that serves as the primary reactive site for derivatization.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 4-nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole | [8] |
| Synonyms | 4-Nitro-7-piperazino benzofurazan, NBD-PZ | [4][5] |
| CAS Number | 139332-66-4 | [4][5] |
| Molecular Formula | C₁₀H₁₁N₅O₃ | [4] |
| Molecular Weight | 249.23 g/mol | [4][5] |
| Appearance | Red to brown powder or crystals | [4][5] |
| Melting Point | 208-212 °C[5]; 210 °C (decomposes)[7] | [5][7] |
Chemical Structure:
Caption: Chemical structure of NBD-PZ.
Solubility and Lipophilicity: The Gatekeepers of Application
A probe's solubility and lipophilicity are critical parameters that govern its utility, from the simple preparation of a stock solution to its complex behavior within a cellular environment.
Solubility Profile
NBD-PZ is readily soluble in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing concentrated stock solutions.[4][5] For derivatization reactions, particularly for labeling carboxylic acids, solvents such as dimethylformamide (DMF) or acetonitrile are often employed.
Expert Insight: The choice of solvent is not trivial. While DMSO is excellent for creating stable, high-concentration stocks, its presence in final assays must be carefully controlled, as it can impact cellular health and the local chemical environment. When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent is minimized and does not interfere with the biological system under investigation. Always test a solvent-only control in your experiments.
Lipophilicity (LogP)
Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is expressed as the logarithm of the partition coefficient (P) between n-octanol and water (LogP).[9][10] This parameter is a key predictor of a molecule's ability to cross cellular membranes, its potential for non-specific binding, and its overall pharmacokinetic behavior.[10][11]
For NBD-PZ, the predicted XlogP value is 0.5 , suggesting it is a relatively hydrophilic compound.[8] This moderate hydrophilicity is advantageous, as it implies sufficient water solubility to be used in aqueous buffers while retaining enough membrane affinity to enter cells.
The shake-flask method is the gold standard for LogP determination.[9] It provides a direct, empirical measure of a compound's partitioning behavior.
Principle: A solution of the compound is prepared in a biphasic system of water and n-octanol. After vigorous mixing to allow the compound to distribute between the two phases, the system is allowed to reach equilibrium. The concentration of the compound in each phase is then measured, typically by UV-Vis spectrophotometry or HPLC.[9] The ratio of these concentrations gives the partition coefficient, P.
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then separating the phases. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
Stock Solution: Prepare a stock solution of NBD-PZ in the pre-saturated n-octanol at a concentration that gives a strong absorbance reading (e.g., Absorbance ≈ 1.5) at its λmax (~470 nm).
-
Partitioning: In a separatory funnel, combine a precise volume of the NBD-PZ/octanol stock solution with an equal volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning. Subsequently, allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.
-
Concentration Measurement:
-
Carefully collect a sample from both the upper (n-octanol) and lower (aqueous) phases.
-
Measure the absorbance of each sample using a UV-Vis spectrophotometer at the λmax of NBD-PZ. A blank of the corresponding saturated solvent should be used for each measurement.
-
If concentrations are too low for spectrophotometry, HPLC analysis is a more sensitive alternative.[12]
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration]octanol / [Concentration]water
-
The lipophilicity is then expressed as: LogP = log₁₀(P)
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Caption: Workflow for relative quantum yield determination.
Stability and Reactivity
The practical use of NBD-PZ requires a thorough understanding of its stability under storage and its chemical reactivity during experiments.
Storage and Handling
NBD-PZ is stable for at least two years after receipt when stored properly at -20°C. [4][5]For short-term storage, +4°C is acceptable. [4][5]It is imperative to protect the compound from light and moisture to prevent degradation. [4][5]Stock solutions in DMSO should be stored frozen at -20°C and can be kept for several months.
Chemical Reactivity
The piperazino moiety of NBD-PZ is a nucleophilic secondary amine, which is the basis for its primary application as a labeling reagent.
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Reaction with Isocyanates: It reacts readily with isocyanates (-NCO) to form stable urea derivatives. This reaction is used for the determination of mono- and diisocyanates in air samples. [4][5]* Reaction with Carboxylic Acids: In the presence of a condensing or activating agent (e.g., DEPC or dipyridyl disulfide/triphenylphosphine), NBD-PZ reacts with carboxylic acids (-COOH) to form the corresponding amide. [13]This makes it a highly effective fluorescent derivatization reagent for HPLC analysis of fatty acids and other carboxyl-containing biomolecules. [7]* Reaction with H₂S: Like other NBD amines, the piperazinyl-NBD structure can react with hydrogen sulfide (H₂S), which is an important consideration when working in biological systems where H₂S is an endogenous signaling molecule. [14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. NBD-PZ | 139332-66-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. PubChemLite - Nbd-pz (C10H11N5O3) [pubchemlite.lcsb.uni.lu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of thiolysis of NBD amines for the development of H2S probes and evaluating the stability of NBD dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
